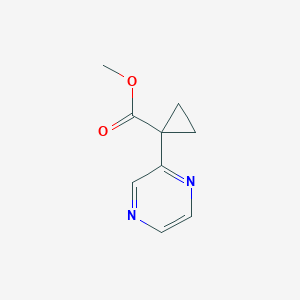

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-pyrazin-2-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMOSZNXTFEYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of pyrazinyl cyclopropane esters"

An In-depth Technical Guide to the Physicochemical Properties of Pyrazinyl Cyclopropane Esters

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of pyrazinyl cyclopropane esters, a novel class of compounds with significant potential in drug discovery and development. By integrating an electron-deficient pyrazine heterocycle, a rigid cyclopropane scaffold, and a tunable ester moiety, these molecules offer a unique combination of structural and functional attributes. This document explores rational synthesis strategies, detailed analytical characterization protocols, key physicochemical parameters relevant to pharmacokinetics, and the underlying scientific principles that govern their behavior. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the design of next-generation therapeutics.

Introduction: A Trifecta of Functionality in a Single Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that provide both unique three-dimensional structures and favorable drug-like properties. Pyrazinyl cyclopropane esters represent a compelling convergence of three distinct and valuable chemical motifs:

-

The Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. It is a common feature in numerous FDA-approved drugs and natural products.[1][2] As an electron-deficient system, it often serves as a bioisostere for other aromatic rings, enhancing metabolic stability and acting as a hydrogen bond acceptor to engage with biological targets.[3]

-

The Cyclopropane Ring: The smallest cycloalkane, its high ring strain imparts unique electronic properties and a rigid, well-defined three-dimensional geometry. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

-

The Ester Group: A versatile functional group that can be readily modified to tune properties such as solubility and cell permeability.[4] Critically, when attached to a cyclopropane ring, the resulting ester exhibits significantly enhanced hydrolytic stability compared to more common alkyl esters, making it an excellent candidate for prodrug strategies where slow, controlled release of an active compound is desired.[5]

The strategic combination of these three components yields a scaffold with inherent potential for fine-tuning physicochemical properties to meet the stringent demands of modern drug discovery.

Rational Synthesis Strategies

The synthesis of pyrazinyl cyclopropane esters can be approached through several logical pathways. The choice of route depends on the availability of starting materials and the desired substitution pattern on both the pyrazine and cyclopropane rings. The two most prominent strategies involve either forming the cyclopropane ring on a pyrazine-containing substrate or pre-forming the pyrazinyl-cyclopropane core before esterification.

Workflow for Key Synthetic Routes

Caption: Proposed synthetic pathways to pyrazinyl cyclopropane esters.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation (Route A)

This protocol describes the synthesis of a model compound, Ethyl 2-(pyrazin-2-yl)cyclopropane-1-carboxylate, via a rhodium-catalyzed reaction. This choice is based on the high efficiency and stereocontrol often afforded by rhodium catalysts in cyclopropanation reactions with diazo compounds.[6][7]

Step 1: Synthesis of Ethyl (E)-3-(pyrazin-2-yl)acrylate

-

To a solution of pyrazine-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add triethyl phosphonoacetate (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for forming E-alkenes. Sodium hydride is a strong base that deprotonates the phosphonate to generate the reactive ylide.

-

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pyrazinyl acrylate ester.

-

Self-Validation: Confirm the structure using ¹H NMR, noting the characteristic vinyl proton signals and their coupling constants (~16 Hz for the E-isomer).

Step 2: Cyclopropanation

-

Dissolve the purified ethyl (E)-3-(pyrazin-2-yl)acrylate (1.0 eq) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

-

Causality: Rhodium(II) catalysts are highly effective at generating a rhodium carbene intermediate from the diazo compound, which is the active cyclopropanating agent.[8]

-

-

Prepare a solution of ethyl diazoacetate (1.5 eq) in anhydrous DCM (1.0 M).

-

Add the ethyl diazoacetate solution to the reaction mixture dropwise via a syringe pump over 6 hours.

-

Causality: Slow addition is crucial to maintain a low concentration of the highly reactive and potentially explosive diazo compound and to minimize the formation of side products like the dimer of ethyl diazoacetate.

-

-

Stir the reaction at room temperature for an additional 12 hours after the addition is complete.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography on silica gel to separate the diastereomers of the target pyrazinyl cyclopropane ester.

-

Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structural and Spectroscopic Characterization

The unambiguous identification of pyrazinyl cyclopropane esters relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's structure.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Pyrazine Protons: Signals in the aromatic region, typically δ 8.5-9.0 ppm. The electron-withdrawing nitrogens deshield these protons, shifting them downfield.[9] Cyclopropane Protons: Complex multiplets in the highly shielded aliphatic region, typically δ 1.0-2.5 ppm. The strained ring environment creates distinct chemical shifts for each proton. Ester Protons: A quartet (for ethyl ester -CH₂) around δ 4.1 ppm and a triplet (for ethyl ester -CH₃) around δ 1.2 ppm. |

| ¹³C NMR | Pyrazine Carbons: Resonances in the aromatic region, δ 140-155 ppm. Cyclopropane Carbons: Highly shielded signals in the aliphatic region, δ 10-30 ppm. Carbonyl Carbon: A characteristic deshielded signal for the ester C=O group, typically δ 170-175 ppm. |

| FTIR | C=O Stretch: A strong, sharp absorption band for the ester carbonyl group around 1720-1740 cm⁻¹. C-N Stretch: Aromatic C-N stretching vibrations from the pyrazine ring in the 1500-1580 cm⁻¹ region. C-H Stretch: Aliphatic C-H stretches from the cyclopropane ring just above 3000 cm⁻¹, characteristic of strained rings. |

| Mass Spec (ESI) | Molecular Ion Peak [M+H]⁺: The primary peak will correspond to the protonated mass of the molecule, allowing for confirmation of the molecular weight. Fragmentation: Characteristic fragmentation patterns may include the loss of the alkoxy group (-OR) from the ester and cleavage of the pyrazine ring. The mass spectrum of cyclopropane itself shows a prominent molecular ion peak.[10][11] |

Core Physicochemical Properties and Drug-Likeness

The therapeutic potential of any compound is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross cell membranes. For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of Five.[12][13] The LogP of pyrazinyl cyclopropane esters can be modulated by introducing different substituents onto the pyrazine ring. For example, adding polar groups (e.g., -NH₂, -OH) will decrease LogP, while adding nonpolar groups (e.g., -Cl, -CH₃) will increase it.

Aqueous Solubility

Solubility is essential for drug absorption and formulation. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, which may confer a degree of aqueous solubility. However, this is often counteracted by the lipophilic nature of the overall scaffold. Strategies to enhance solubility include the introduction of ionizable groups or the formulation with solubilizing excipients.

Chemical Stability

A key advantage of this scaffold is the enhanced stability of the cyclopropane ester. Studies have shown that esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic hydrolytic conditions compared to analogous non-strained esters.[5] This is attributed to hyperconjugative stabilization from the cyclopropyl group. This property makes them ideal candidates for prodrugs, as the ester can remain intact during transit through the gastrointestinal tract, allowing for absorption before being cleaved by intracellular esterases to release the active carboxylic acid.

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a molecule and its likelihood of being orally bioavailable.[14][15][16]

| Parameter | Rule | Hypothetical Compound Analysis | Compliance |

| Molecular Weight (MW) | < 500 Da | Ethyl 2-(pyrazin-2-yl)cyclopropane-1-carboxylate: MW = 192.2 g/mol | Yes |

| LogP | < 5 | Calculated LogP ≈ 1.5 - 2.0 (Varies with software) | Yes |

| H-Bond Donors | ≤ 5 | 0 | Yes |

| H-Bond Acceptors | ≤ 10 | 3 (2 pyrazine N, 1 carbonyl O) | Yes |

As the table demonstrates, the core pyrazinyl cyclopropane ester scaffold is well within the parameters of Lipinski's Rule of Five, indicating a high potential for good oral bioavailability.

In Vitro Profiling: A Workflow for Early Assessment

To validate the therapeutic potential of newly synthesized compounds, a series of in vitro assays are essential. The following workflow provides a logical progression for characterizing the stability and preliminary activity of pyrazinyl cyclopropane esters.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 15. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 16. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazine Nucleus: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Novel Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic handles have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive exploration of the discovery and historical evolution of novel pyrazine derivatives, from their early beginnings to their current status as key components of FDA-approved drugs. We will delve into the fundamental chemistry of the pyrazine ring, trace the timeline of seminal discoveries, and detail the advancement of synthetic methodologies that have enabled the creation of complex and potent drug candidates. Through an examination of key marketed drugs, this guide will illuminate the profound impact of pyrazine derivatives in oncology, infectious diseases, and neurology, offering field-proven insights for today's drug development professionals.

The Pyrazine Core: Physicochemical Properties and Reactivity

Pyrazine is a planar, electron-deficient aromatic heterocycle with 6 π-electrons.[2] The presence of two electronegative nitrogen atoms significantly influences the electron density of the ring carbons, rendering them less susceptible to electrophilic substitution compared to benzene.[2][3] Conversely, the nitrogen atoms' lone pair of electrons are not part of the aromatic system, allowing them to act as mild bases.[2] This unique electronic nature underpins the pyrazine ring's role as a bioisostere for benzene, pyridine, and pyrimidine in medicinal chemistry, offering a means to modulate a compound's physicochemical properties and biological activity.[2]

The reactivity of the pyrazine ring is characterized by a propensity for nucleophilic substitution, particularly at the carbon atoms.[3] This reactivity can be further tuned by the introduction of substituents. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic substitution. This inherent reactivity, coupled with modern synthetic methods, provides a rich playground for medicinal chemists to explore and optimize drug candidates.

A Historical Journey: From Natural Products to Synthetic Marvels

The story of pyrazine derivatives is a fascinating journey that begins with their discovery in natural products. Pyrazines are found in a variety of plants, animals, and microorganisms, often contributing to their characteristic aromas and flavors.[4][5] For example, tetramethylpyrazine is a key flavor component of roasted coffee and has been isolated from fermented foods like natto.[4][6] Early investigations into these natural products laid the groundwork for understanding the fundamental chemistry of the pyrazine ring.

The late 19th century marked the dawn of synthetic pyrazine chemistry with the development of the first methods for their preparation. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) were among the earliest reported methods, both relying on the self-condensation of α-ketoamines.[6] These classical methods, though historically significant, often required harsh reaction conditions and offered limited control over substitution patterns.

The 20th century witnessed a surge in the development of more sophisticated and versatile synthetic methodologies. The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , revolutionized the synthesis of complex pyrazine derivatives.[7][8] These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures with desired pharmacological properties.[7][9]

The Rise of Pyrazine Derivatives in Medicinal Chemistry

The true potential of pyrazine derivatives as therapeutic agents began to be realized in the mid-20th century. One of the earliest and most impactful discoveries was pyrazinamide , a key component of modern combination therapy for tuberculosis.[10] This discovery highlighted the ability of the pyrazine scaffold to give rise to potent and selective antimicrobial agents.

The subsequent decades saw an explosion in the exploration of pyrazine derivatives for a wide range of therapeutic applications. Today, at least eight pyrazine-containing drugs have received FDA approval, a testament to the scaffold's versatility and importance in drug discovery.[2] These drugs span a remarkable range of indications, from cancer and infectious diseases to neurological disorders.

Table 1: Selected FDA-Approved Pyrazine-Containing Drugs

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Year of FDA Approval |

| Pyrazinamide | Infectious Disease (Tuberculosis) | Inhibits fatty acid synthase I in Mycobacterium tuberculosis | 1952 |

| Glipizide (Glucotrol) | Endocrinology (Type 2 Diabetes) | Sulfonylurea; stimulates insulin secretion from pancreatic β-cells | 1984 |

| Bortezomib (Velcade) | Oncology (Multiple Myeloma) | Proteasome inhibitor | 2003 |

| Eszopiclone (Lunesta) | Neurology (Insomnia) | Nonbenzodiazepine hypnotic; GABA-A receptor agonist | 2004 |

| Acalabrutinib (Calquence) | Oncology (Chronic Lymphocytic Leukemia) | Bruton's tyrosine kinase (BTK) inhibitor | 2019 |

| Gilteritinib (Xospata) | Oncology (Acute Myeloid Leukemia) | FLT3 and AXL kinase inhibitor | 2019 |

Case Study: The Development of Bortezomib (Velcade)

The story of bortezomib, the first-in-class proteasome inhibitor for the treatment of multiple myeloma, exemplifies the power of rational drug design incorporating a pyrazine moiety.[7] The development of bortezomib stemmed from the understanding that inhibiting the proteasome, a cellular machine responsible for protein degradation, could be a viable strategy to kill cancer cells.

The key innovation in bortezomib's design was the incorporation of a boronic acid warhead, which reversibly binds to the active site of the 26S proteasome.[7] The pyrazine ring in bortezomib plays a crucial role in orienting the molecule within the active site and contributing to its overall binding affinity.[7] The synthesis of bortezomib involves a multi-step process that highlights the sophisticated chemical transformations required to construct such a complex molecule.

Modern Synthetic Strategies for Novel Pyrazine Derivatives

The contemporary medicinal chemist has a vast arsenal of synthetic methods to construct novel pyrazine derivatives with tailored properties. These methods can be broadly categorized into classical condensation reactions and modern cross-coupling strategies.

Classical Condensation Reactions

While modern methods have expanded the synthetic toolbox, classical condensation reactions remain relevant for the synthesis of certain pyrazine scaffolds. The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine is a fundamental and often efficient route to symmetrically substituted pyrazines.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

-

To a solution of benzil (1.0 g, 4.76 mmol) in ethanol (20 mL) is added ethylenediamine (0.29 g, 4.76 mmol).

-

The reaction mixture is heated at reflux for 4 hours.

-

Upon cooling, the product crystallizes from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2,3-diphenylpyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of unsymmetrically substituted and complex pyrazine derivatives. The Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide or triflate, is a particularly powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazine-Pyridine Biheteroaryl VEGFR-2 Inhibitor [11]

-

A mixture of 2-chloro-5-iodopyrazine (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv) is placed in a reaction vessel.

-

A 2M aqueous solution of sodium carbonate (3.0 equiv) and 1,2-dimethoxyethane (DME) are added.

-

The reaction mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired pyrazine-pyridine biheteroaryl.

Diagram: Synthetic Strategies for Pyrazine Derivatives

Caption: Comparison of classical and modern synthetic routes to pyrazine derivatives.

Biological Mechanisms of Action: A Focus on Kinase Inhibition

A significant number of pyrazine-containing drugs exert their therapeutic effects by inhibiting protein kinases.[12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The pyrazine ring often serves as a key pharmacophore that interacts with the hinge region of the kinase active site, a crucial interaction for potent and selective inhibition.[2]

Diagram: Generalized Kinase Inhibition by a Pyrazine Derivative

Caption: Pyrazine derivatives often act as ATP-competitive kinase inhibitors.

Acalabrutinib and gilteritinib are prime examples of pyrazine-based kinase inhibitors.[12] Acalabrutinib is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is crucial for the survival of malignant B-cells in chronic lymphocytic leukemia.[12] Gilteritinib targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively active in acute myeloid leukemia.[12] The clinical success of these drugs underscores the power of targeting specific kinases with well-designed pyrazine-containing inhibitors.

Future Directions and Emerging Applications

The journey of pyrazine derivatives in drug discovery is far from over. Researchers continue to explore novel applications of this versatile scaffold. Emerging areas of interest include the development of pyrazine-based agents for neurodegenerative diseases, inflammatory disorders, and viral infections.[1][13] The inherent ability of the pyrazine ring to be readily modified allows for the fine-tuning of its pharmacological properties, opening up new avenues for the development of next-generation therapeutics.[14]

The ongoing development of novel synthetic methodologies will further expand the accessible chemical space for pyrazine derivatives.[8][9] This will undoubtedly lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the pyrazine nucleus is poised to remain a central and enduring feature of the drug discovery landscape.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. (2022-02-07). [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. (2022-07-13). [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. (2022-07-13). [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Future Market Insights. [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. (2026-01-07). [Link]

-

Pyrazine. Wikipedia. [Link]

-

Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. (2023-11-05). [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. (2024-04-01). [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. (2017-12-27). [Link]

-

Synthesis and Discovery of Pyrazine–Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [Link]

-

FDA-approved pyrazine-containing antibacterial agents. ResearchGate. [Link]

-

PYRAZINE CHEMISTRY CONCEPTS. YouTube. (2022-11-15). [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology [publisher.unimas.my]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Purity Isolation of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate via Optimized Silica Gel Column Chromatography

An Application Note for Researchers and Drug Development Professionals

Abstract Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for novel therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate using normal-phase column chromatography. We emphasize a systematic approach, beginning with Thin-Layer Chromatography (TLC) for rapid method development, followed by a comprehensive, step-by-step guide to column packing, sample loading, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges.

Foundational Principles and Strategic Approach

The purification of a target molecule from a crude reaction mixture is a critical step in organic synthesis. The strategy outlined here is based on the principles of normal-phase adsorption chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase versus a nonpolar mobile phase.

1.1. Rationale for Normal-Phase Chromatography Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate possesses a unique combination of functional groups that dictate its chromatographic behavior:

-

Pyrazine Ring: The two nitrogen atoms in the pyrazine ring introduce polarity and act as weak bases due to the electron-withdrawing nature of the aromatic system.[1] This moiety will interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.

-

Methyl Ester Group: This group adds moderate polarity through its carbonyl and ether-like oxygen atoms.

-

Cyclopropane and Methyl Groups: These alkyl components are nonpolar and reduce the overall polarity of the molecule.

Given this moderate overall polarity, silica gel is an ideal stationary phase. Compounds are separated based on their polarity; more polar impurities will adhere more strongly to the silica and elute later, while less polar impurities will travel through the column more quickly.

1.2. The Critical Role of Thin-Layer Chromatography (TLC) Before committing to a large-scale column, it is essential to develop an optimal mobile phase (eluent) system using TLC. TLC serves as a small-scale, rapid proxy for column chromatography. The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound of approximately 0.25-0.35 . This Rf value ensures that the compound does not elute too quickly (co-eluting with nonpolar impurities) or remain adsorbed to the stationary phase, which would require excessively large volumes of solvent and lead to band broadening.[2]

Protocol Part I: TLC Method Development

This protocol establishes a self-validating system by first optimizing the separation on a small scale.

2.1. Materials

-

Silica gel TLC plates (e.g., Merck Kieselgel 60 F254)

-

Crude reaction mixture containing the target compound

-

Eluent Systems (start with the ratios below and adjust as needed):

-

Hexane:Ethyl Acetate (90:10, 80:20, 70:30, 50:50)

-

Petroleum Ether:Ethyl Acetate (alternative non-polar component)[2]

-

-

TLC developing chamber with a lid

-

Capillary spotters

-

Visualization tools: UV lamp (254 nm), and a chemical stain (e.g., p-anisaldehyde or vanillin solution).

2.2. Step-by-Step TLC Protocol

-

Prepare the Sample: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

-

Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of the TLC plate. Make the spot as small as possible to ensure sharp bands.

-

Develop the Plate: Pour a pre-selected eluent system into the developing chamber to a depth of ~0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Visualize and Analyze:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the plate under a UV lamp (254 nm). The pyrazine ring is an excellent chromophore and should be UV-active. Circle any visible spots.

-

If necessary, use a chemical stain for further visualization. For example, a p-anisaldehyde stain can reveal different compounds as distinct colors upon heating.[3][4]

-

Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

-

-

Optimize: Repeat steps 3-4 with different eluent ratios until the Rf of the target compound is in the desired 0.25-0.35 range, and it is well-separated from major impurities.

Table 1: Example of TLC Method Development Data

| Eluent System (Hexane:EtOAc) | Rf of Non-Polar Impurity | Rf of Target Compound | Rf of Polar Impurity | Assessment |

|---|---|---|---|---|

| 90:10 | 0.85 | 0.10 | 0.00 | Target Rf too low. |

| 80:20 | 0.95 | 0.30 | 0.05 | Optimal. Good separation and target Rf. |

| 70:30 | >0.95 | 0.55 | 0.20 | Target Rf too high; poor separation from non-polar spot. |

Protocol Part II: Column Chromatography Purification

Once the optimal eluent is determined, the purification can be scaled up to a column.

3.1. Materials and Equipment

-

Glass chromatography column with a stopcock

-

Silica gel for flash chromatography (e.g., 230-400 mesh)

-

Optimized eluent system from Part I

-

Sand (acid-washed)

-

Crude reaction mixture

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

3.2. Workflow for Column Chromatography

Caption: Workflow for the purification of Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate.

3.3. Step-by-Step Column Protocol

-

Column Packing (Slurry Method):

-

Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

In a separate beaker, create a slurry of silica gel in the initial, least polar eluent system (e.g., 90:10 Hexane:EtOAc).

-

Pour the slurry into the column. Use pressure (air or nitrogen) to gently push the solvent through, packing the silica into a uniform bed. The final packed silica bed should be free of cracks or air bubbles.

-

Add a final protective layer of sand on top of the silica bed.

-

-

Sample Preparation (Dry Loading):

-

Causality: Dry loading is superior to wet loading when a compound has poor solubility in the initial, non-polar eluent. It prevents the compound from precipitating at the top of the column and ensures a narrow, uniform starting band, leading to better separation.

-

Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

-

Loading and Elution:

-

Drain the solvent in the column down to the level of the top sand layer.

-

Carefully add the dry-loaded sample onto the sand.

-

Gently add more eluent to the column, taking care not to disturb the top layer.

-

Begin elution with the starting non-polar solvent system (e.g., 90:10 Hexane:EtOAc) to first remove any very non-polar impurities.

-

Once the non-polar spots have eluted (monitored by TLC), gradually increase the polarity of the eluent. This is known as a gradient elution . For example, switch from 90:10 to 80:20 Hexane:EtOAc, the system identified as optimal in the TLC analysis.[2] This gradient approach speeds up the purification without compromising the separation of the target compound.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in a series of numbered test tubes or flasks.

-

Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure target compound.

-

Trustworthiness Check: The TLC analysis of the fractions is a crucial self-validation step. It provides direct visual evidence of the separation's success.

-

-

Pooling and Solvent Removal:

-

Combine all fractions that contain only the pure target compound into a single flask.

-

Remove the solvent using a rotary evaporator to yield the purified Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate.

-

Table 2: Recommended Column Chromatography Parameters

| Parameter | Recommendation | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar support for moderately polar compounds. |

| Mobile Phase | Hexane:Ethyl Acetate Gradient | Allows for elution of a range of polarities. Start with low polarity (e.g., 9:1) and increase to the optimal TLC ratio (e.g., 8:2). |

| Sample Loading | Dry Loading | Ensures a narrow starting band and prevents solubility issues at the column head. |

| Monitoring | TLC with UV (254 nm) | Pyrazine ring is UV active, allowing for non-destructive visualization. |

Verification of Purity and Troubleshooting

After purification, the identity and purity of the compound should be confirmed by analytical methods such as 1H NMR, 13C NMR, and LC-MS.

Caption: Separation principle on a normal-phase silica column.

Table 3: Common Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor Separation (Overlapping Spots) | Incorrect eluent system. | Re-optimize the eluent using TLC. Consider a shallower gradient. |

| Column was overloaded with crude material. | Use a larger column or less sample. A general rule is a 30:1 to 100:1 ratio of silica:crude product by mass. | |

| Cracked or Channeled Column Bed | Column packed unevenly or ran dry. | Ensure the silica bed is always submerged in solvent. Repack the column if necessary. |

| Compound Won't Elute from Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |

| | Compound may be decomposing on silica. | Run a 2D TLC to check for stability.[5] If unstable, consider using a different stationary phase like alumina or a reversed-phase column. |

References

-

The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7976, 2-Methylpyrazine. Available at: [Link]

-

Semantic Scholar. Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

-

Festel, G., & Feron, D. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. Available at: [Link]

-

Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

-

ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. Available at: [Link]

-

RJPBCS. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

-

MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. Available at: [Link]

-

ACS Publications. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

EPFL. TLC Visualization Reagents. Available at: [Link]

-

YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Available at: [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

-

MDPI. (2023). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

Sources

Application Note: A Comprehensive Framework for the Evaluation of Novel Pyrazine-Based Kinase Inhibitors: A Case Study with Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2][3] The pyrazine moiety is a privileged scaffold in this field, with its nitrogen atoms frequently acting as crucial hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.[4][5][6] This application note presents a systematic, multi-stage framework for the comprehensive evaluation of novel pyrazine-containing compounds as potential kinase inhibitors. We use the novel chemical entity, Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate—henceforth referred to as MPYC —as a case study to illustrate this process. MPYC uniquely combines the established pyrazine pharmacophore with a rigid cyclopropane linker, a structural feature known to impart unique conformational properties.[7] This guide provides detailed, field-proven protocols from initial physicochemical characterization and broad kinome screening to in-depth mechanistic and cell-based assays, designed to rigorously assess the compound's therapeutic potential.

Introduction: The Rationale for Investigating MPYC

The success of pyrazine-based kinase inhibitors in clinical applications underscores the value of this heterocyclic motif.[1][4] These compounds typically function as ATP-competitive inhibitors, leveraging the pyrazine ring to establish key interactions within the enzyme's active site.[6] Our focus, MPYC , introduces a cyclopropanecarboxylate group. This rigid, three-dimensional element is hypothesized to confer specific advantages:

-

Conformational Rigidity: Reducing the entropic penalty of binding, potentially leading to higher affinity.

-

Novel Exit Vectors: Providing new points for chemical modification to enhance selectivity and potency.

-

Improved Physicochemical Properties: Potentially influencing solubility, metabolic stability, and cell permeability.

This document outlines the critical path to validate these hypotheses, transforming a novel compound from a concept to a well-characterized lead candidate.

Stage 1: Foundational Characterization & Screening

Before any biological assessment, it is imperative to understand the fundamental properties of MPYC and to perform a broad, unbiased screen to identify potential kinase targets.

Protocol 1: Physicochemical Profiling (Solubility & Stability)

Rationale: Inaccurate concentration of the test compound is a primary source of non-reproducible data. This protocol ensures that MPYC is soluble and stable in the aqueous buffers used for subsequent assays.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of MPYC (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Aqueous Solubility (Kinetic):

-

Serially dilute the DMSO stock into a relevant aqueous assay buffer (e.g., PBS or specific kinase assay buffer) to final concentrations ranging from 0.1 µM to 100 µM.

-

Incubate at room temperature for 1.5-2 hours.

-

Analyze samples by nephelometry or visual inspection for signs of precipitation. The highest concentration that remains clear is the kinetic solubility limit.

-

-

Stability Assessment:

-

Incubate MPYC at a working concentration (e.g., 10 µM) in the primary assay buffer at 37°C.

-

Take aliquots at time points 0, 2, 6, and 24 hours.

-

Analyze the concentration of the parent compound at each time point using LC-MS. A degradation of <10% over the typical assay duration is considered acceptable.

-

Protocol 2: Broad Kinome Profiling

Rationale: To efficiently identify potential kinase targets for MPYC without bias, a broad screening panel is the industry-standard first step. This approach assesses inhibitory activity against hundreds of kinases simultaneously at a single compound concentration.[8][9]

Methodology:

-

Service Provider Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Promega Kinase Selectivity Profiling Systems, Carna Biosciences).[10]

-

Assay Conditions:

-

Request screening at a standard MPYC concentration (typically 1 µM or 10 µM).

-

Specify the ATP concentration for the assays. Screening at the Kₘ value for ATP for each kinase is ideal for identifying potent inhibitors, though a fixed concentration (e.g., 10 µM) is also common.[11]

-

-

Data Analysis:

-

The primary output is the Percent Inhibition (%) relative to a vehicle (DMSO) control.

-

Define a "hit" threshold. A common starting point is >50% inhibition, with more stringent cutoffs (>75% or >90%) indicating higher-priority targets.

-

Workflow for Initial Hit Identification

Caption: Initial workflow from compound QC to hit validation.

Table 1: Example Data from Broad Kinome Screen (Note: This data is illustrative and does not represent actual experimental results for MPYC.)

| Target Kinase | Gene Symbol | Kinase Family | % Inhibition @ 1 µM MPYC | Hit? (>75%) |

| Aurora Kinase A | AURKA | Ser/Thr | 98% | Yes |

| Aurora Kinase B | AURKB | Ser/Thr | 95% | Yes |

| ABL1 (non-mutant) | ABL1 | Tyr | 81% | Yes |

| Src | SRC | Tyr | 45% | No |

| MEK1 | MAP2K1 | Ser/Thr | 15% | No |

Stage 2: Hit Validation and Mechanistic Elucidation

Following the identification of high-confidence hits, the next stage involves quantifying their potency and understanding the mechanism of inhibition.

Protocol 3: IC₅₀ Determination for Lead Targets

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency.[2] This protocol establishes a dose-response relationship for the highest-priority hits identified in the kinome screen. We will use a luminescence-based assay that measures remaining ATP after the kinase reaction, such as the ADP-Glo™ Kinase Assay.[12]

Methodology:

-

Reagent Preparation:

-

Prepare kinase reaction buffer, recombinant kinase enzyme (e.g., AURKA), peptide substrate, and ATP solution. The ATP concentration should be set at or near its Kₘ for the specific enzyme.[11]

-

Prepare a serial dilution of MPYC in DMSO, followed by a final dilution into the assay buffer. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and MPYC (or DMSO vehicle). Pre-incubate for 15-30 minutes.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

-

-

Signal Detection (ADP-Glo™ Example):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30-60 minutes.

-

Read luminescence on a compatible plate reader. A higher signal indicates more ADP produced and thus less inhibition.

-

-

Data Analysis:

-

Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

-

Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mechanism of Action: ATP Competition

Caption: ATP-competitive vs. Allosteric kinase inhibition.

Protocol 4: Mechanism of Action (MoA) Determination

Rationale: Most pyrazine-based inhibitors are ATP-competitive.[4] This protocol validates whether MPYC follows this mechanism for its primary targets. The key principle is to measure the IC₅₀ at varying concentrations of ATP.

Methodology:

-

Experimental Setup: Follow the IC₅₀ determination protocol (Protocol 3).

-

ATP Variation: Run parallel dose-response experiments for MPYC at several fixed ATP concentrations. For example:

-

Low ATP: 0.1 x Kₘ(ATP)

-

Standard ATP: 1 x Kₘ(ATP)

-

High ATP: 10 x Kₘ(ATP)

-

-

Data Analysis:

-

Calculate the IC₅₀ value for MPYC at each ATP concentration.

-

Interpretation:

-

If the IC₅₀ of MPYC increases significantly as the ATP concentration increases, the inhibition is ATP-competitive .

-

If the IC₅₀ remains relatively constant, the inhibition is non-competitive (or allosteric).

-

For competitive inhibitors, this data can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Ki).[11]

-

-

Table 2: Example Potency and MoA Data for MPYC (Note: This data is illustrative.)

| Target Kinase | IC₅₀ @ Kₘ ATP (nM) | IC₅₀ @ 10x Kₘ ATP (nM) | Fold Shift | Deduced MoA |

| AURKA | 15 | 165 | 11.0 | ATP-Competitive |

| AURKB | 25 | 280 | 11.2 | ATP-Competitive |

| ABL1 | 120 | 1150 | 9.6 | ATP-Competitive |

Stage 3: Cellular Assay Cascade

Rationale: A potent biochemical inhibitor must be able to enter cells, engage its target in the complex cellular milieu, and elicit a desired biological response.[10] This cascade of assays validates the activity of MPYC in a more physiologically relevant context.

Protocol 5: Cellular Target Engagement

Rationale: This assay confirms that MPYC can bind to its intended kinase target inside living cells. The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently express the target kinase (e.g., AURKA) fused to a NanoLuc® luciferase.

-

Assay Procedure:

-

Plate the cells and add a cell-permeable fluorescent tracer that binds to the kinase's active site.

-

Add serially diluted MPYC and incubate.

-

Add the NanoLuc® substrate.

-

-

Detection: Measure both the luciferase signal (donor) and the tracer signal (acceptor) to calculate a BRET ratio. If MPYC binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

-

Analysis: Plot the BRET ratio against MPYC concentration to determine the cellular EC₅₀, a measure of target engagement potency.

Protocol 6: Phospho-Substrate Modulation

Rationale: A direct consequence of inhibiting a kinase should be the reduced phosphorylation of its downstream substrates. This assay provides functional evidence of target inhibition within a signaling pathway.[13] For Aurora B kinase (AURKB), a key substrate is Histone H3 at Serine 10 (pHH3-S10).[14]

Methodology:

-

Cell Treatment: Use a relevant cancer cell line (e.g., HT-29 colorectal cancer cells). Treat cells with a dose-response of MPYC for a defined period (e.g., 2-6 hours).

-

Cell Lysis & Detection: Lyse the cells and quantify the levels of the phosphorylated substrate (e.g., pHH3-S10) and total protein using a method like Western Blot or an antibody-based ELISA.

-

Analysis: Normalize the phospho-protein signal to the total protein or a housekeeping protein (e.g., GAPDH). Plot the normalized signal against MPYC concentration to determine the IC₅₀ for inhibiting the downstream signaling event.

Hypothetical Aurora Kinase Signaling Pathway

Caption: MPYC inhibits AURKB, blocking downstream signaling.

Protocol 7: Anti-Proliferative Activity

Rationale: For oncology applications, the ultimate goal of inhibiting a kinase like Aurora is to halt cancer cell growth. This assay measures the effect of MPYC on cell viability or proliferation.

Methodology:

-

Cell Plating: Seed cancer cell lines (selected based on kinase dependency, e.g., those with high AURKA expression) in 96-well plates.

-

Compound Treatment: After allowing cells to adhere overnight, treat with a dose-response of MPYC for 72 hours.

-

Viability Readout: Measure cell viability using a reagent like CellTiter-Glo® (measures ATP, an indicator of metabolic activity) or by direct cell counting.

-

Analysis: Normalize the data and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Example Cellular Assay Cascade Data for MPYC (Note: This data is illustrative.)

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Target Engagement | AURKA in HEK293 | EC₅₀ | 45 |

| Phospho-Substrate | pHH3 in HT-29 | IC₅₀ | 60 |

| Anti-Proliferation | HT-29 | GI₅₀ | 85 |

Interpretation: A close correlation between biochemical IC₅₀, cellular target engagement EC₅₀, phospho-substrate IC₅₀, and anti-proliferative GI₅₀ provides strong evidence that the compound's anti-cancer activity is driven by on-target inhibition of the intended kinase.

Outlook: Advancing to Preclinical Models

If MPYC demonstrates high potency, selectivity, and robust on-target cellular activity, the subsequent steps involve evaluation in in vivo models. This phase is critical for understanding the compound's drug-like properties.

-

Pharmacokinetics (PK): Studies in animal models (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of MPYC after oral or intravenous dosing.

-

Pharmacodynamics (PD): Measuring the inhibition of the target (e.g., pHH3 levels in tumor tissue) in treated animals to establish a dose-exposure-response relationship.[15]

-

Efficacy Studies: Assessing the ability of MPYC to inhibit tumor growth in cancer xenograft models, where human tumor cells are implanted in immunocompromised mice.[16][17]

Conclusion

This application note provides a rigorous, phase-gated workflow for the characterization of a novel pyrazine-based compound, Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate (MPYC), as a potential kinase inhibitor. By systematically progressing from foundational biochemical analysis to mechanistic studies and a cascade of cell-based assays, researchers can build a comprehensive data package. This structured approach ensures that decisions to advance a compound into more complex and resource-intensive preclinical studies are based on a solid and well-validated scientific foundation. The protocols described herein are designed to be robust and adaptable, providing a blueprint for the successful evaluation of the next generation of kinase-targeted therapeutics.

References

-

Kufareva, I., & Abagyan, R. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Inflammation Research. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Daouti, S., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics. Available at: [Link]

-

Oncolines B.V. (n.d.). Kinome Profiling. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

Wang, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available at: [Link]

-

Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Diamond, S., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Anderson, N. G., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Proceedings of the American Association for Cancer Research. Available at: [Link]

-

Howard, S., et al. (2009). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Fernandes, C., & da Silva, F. C. (2013). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. Available at: [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

-

Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Howard, S., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Alqahtani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available at: [Link]

-

Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Nchinda, A. T., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 9. pharmaron.com [pharmaron.com]

- 10. Kinase Selectivity Profiling Services [promega.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Simmons-Smith Reaction for Pyrazine Substrates

From the Desk of the Senior Application Scientist

Welcome to the technical support center for navigating the complexities of the Simmons-Smith cyclopropanation of pyrazine-containing molecules. Pyrazines are a cornerstone of many pharmaceutical and agrochemical compounds, yet their unique electronic properties present distinct challenges for this classic C-C bond-forming reaction. This guide is designed to provide you, our fellow researchers, with a deep, mechanistically-grounded understanding and actionable troubleshooting strategies to ensure success in your synthetic campaigns.

The core challenge arises from the inherent nature of the pyrazine ring: it is both electron-deficient and contains Lewis basic nitrogen atoms. These features work against the standard Simmons-Smith reaction, which relies on an electrophilic zinc carbenoid that prefers to react with electron-rich alkenes.[1][2] The pyrazine's nitrogen lone pairs can coordinate to the zinc reagent, effectively titrating it out of the reaction and preventing cyclopropanation.[3][4]

This guide will dissect these challenges and provide field-proven protocols and troubleshooting logic to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Simmons-Smith reaction failing on a vinylpyrazine substrate when it works for other alkenes?

A: The most probable cause is reagent deactivation. The Lewis basic nitrogen atoms on your pyrazine ring are coordinating with the electrophilic zinc carbenoid (e.g., IZnCH₂I or EtZnCH₂I).[4] This non-productive binding event sequesters the active reagent, preventing it from reaching the alkene double bond. Furthermore, the pyrazine ring is electron-deficient, which makes the target alkene less nucleophilic and therefore less reactive towards the electrophilic carbenoid.[2][3]

Q2: Which Simmons-Smith reagent system is best for pyrazines?

A: For challenging substrates like pyrazines, the modified Furukawa system (Et₂Zn and CH₂I₂) is superior to the classic Zn-Cu couple with CH₂I₂.[1][3] The Furukawa reagent is more reactive and the reaction is more reproducible as it avoids the inconsistencies of solid zinc activation.[2][4] For particularly stubborn or electron-deficient pyrazines, a nickel-catalyzed approach has shown tremendous promise in accelerating the reaction.[2]

Q3: What is the ideal solvent for this reaction?

A: Solvent choice is critical. You must use a non-coordinating solvent . The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[1] Basic solvents like THF or diethyl ether will compete with the alkene to coordinate the zinc reagent, inhibiting the desired reaction.

-

Recommended: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[1][5]

-

Avoid: Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Dioxane.

Q4: Should I protect the pyrazine nitrogens?

A: While protecting the nitrogens (e.g., as N-oxides or by quaternization) would prevent Lewis base deactivation, it is often counterproductive. Most protecting groups are strongly electron-withdrawing, which further deactivates the alkene and can render it completely unreactive to cyclopropanation.[3] It is generally more effective to overcome the Lewis basicity by using a more reactive reagent system or catalysis.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures with a logical, step-by-step diagnostic approach.

| Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |

| 1. No Reaction / Starting Material Unchanged | A. Reagent Deactivation: Pyrazine nitrogens are sequestering the zinc carbenoid. | Solution: Increase reagent reactivity. Switch from the standard Furukawa protocol to a Nickel-catalyzed system (e.g., NiCl₂). Nickel catalysis has been shown to drastically accelerate cyclopropanation of electron-deficient Michael acceptors, a class of compounds electronically similar to vinylpyrazines.[2] |

| B. Insufficient Reagent Activity: Reagents (especially Et₂Zn) have degraded due to air/moisture exposure. | Solution: Use freshly purchased, sealed reagents. If using an older bottle of Et₂Zn, it should be retitrated before use. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar). | |

| C. Incorrect Solvent: Use of a coordinating solvent (THF, ether). | Solution: Repeat the reaction in a dry, non-coordinating solvent like DCM or DCE. This minimizes competitive binding for the zinc reagent.[1] | |

| 2. Low Yield with Multiple Side Products | A. N-Methylation: The electrophilic zinc carbenoid can methylate one of the pyrazine nitrogens, creating a charged pyridinium-like species.[3] | Solution: Lower the reaction temperature and use a slower addition rate for the reagents. Do not use a large excess of the Simmons-Smith reagent; aim for 1.5-2.0 equivalents. Monitor the reaction by TLC/GC-MS and quench it as soon as the starting material is consumed. |

| B. Degradation by ZnI₂: The Lewis acidic byproduct ZnI₂ can promote decomposition of sensitive substrates or products.[3] | Solution: Add a slight excess of Et₂Zn (relative to CH₂I₂) to scavenge the ZnI₂ as it forms, converting it to the less acidic EtZnI.[3] Alternatively, quench the reaction with a pyridine/water mixture, as pyridine is effective at coordinating and neutralizing ZnI₂. | |

| 3. Reaction is Sluggish and Stalls | A. Low Substrate Nucleophilicity: The pyrazine ring is too electron-withdrawing. | Solution 1: Increase the reaction temperature. For DCE, the reaction can often be heated to 50-70 °C, especially with nickel catalysis.[2] Solution 2: Consider substrate modification. If synthetically feasible, adding an electron-donating group to the pyrazine ring will increase the alkene's nucleophilicity and accelerate the reaction. |

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Caption: A logical workflow for troubleshooting pyrazine cyclopropanation.

Optimized Experimental Protocols

Safety First: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water. Diiodomethane (CH₂I₂) is toxic. All manipulations must be performed by trained personnel in a chemical fume hood under a strict inert atmosphere.

Protocol 1: Modified Furukawa Cyclopropanation of a Generic Vinylpyrazine

This protocol is a robust starting point for relatively activated or simple vinylpyrazine substrates.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Allow to cool to room temperature under inert gas.

-

Charging Flask: Add the vinylpyrazine substrate (1.0 eq) and dry dichloromethane (DCM, to make a 0.1 M solution) to the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition:

-

To the stirred solution, slowly add diethylzinc (1.5 eq, typically 1.0 M in hexanes) via syringe.

-

Next, add diiodomethane (1.5 eq) dropwise via syringe over 15 minutes. A gentle evolution of gas (ethane) may be observed.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Quenching: Carefully cool the reaction back to 0 °C. Quench by the very slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Workup: Once gas evolution ceases, dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (typically silica gel with a hexane/ethyl acetate gradient).

Protocol 2: Advanced Nickel-Catalyzed Cyclopropanation for Electron-Deficient Pyrazines

This protocol is recommended when Protocol 1 fails or gives low yields.[2]

-

Preparation: Follow the same rigorous anhydrous setup as in Protocol 1.

-

Charging Flask: To the flask, add Nickel(II) chloride (NiCl₂, 0.05 eq) and the vinylpyrazine substrate (1.0 eq). Add dry 1,2-dichloroethane (DCE, to make a 0.1 M solution).

-

Cooling: Cool the mixture to 0 °C.

-

Reagent Addition:

-

Slowly add diethylzinc (2.0 eq, 1.0 M in hexanes) via syringe.

-

Add diiodomethane (2.0 eq) dropwise over 20 minutes.

-

-

Reaction: Allow the reaction to warm to room temperature, then heat to 50 °C. Stir for 6-12 hours, monitoring progress. The reaction is often significantly faster than the non-catalyzed version.

-

Quenching & Workup: Follow steps 6-8 from Protocol 1.

General Experimental Workflow Diagram

Caption: A standard workflow for the Simmons-Smith reaction.

Mechanism & Reagent Choice

The active reagent is an organozinc carbenoid, which delivers a methylene group (:CH₂) to the alkene in a concerted, stereospecific fashion via a "butterfly" transition state.[1] The challenge with pyrazines is the parasitic coordination of the nitrogen lone pair to the zinc center, which competes with the productive approach of the alkene.

Reagent System Comparison

| Reagent System | Composition | Pros | Cons | Best For... |

| Classic Simmons-Smith | Zn-Cu Couple, CH₂I₂ | Inexpensive zinc source. | Inconsistent activation; heterogeneous; lower reactivity. | Simple, electron-rich alkenes. Not recommended for pyrazines. |

| Furukawa Modification [1] | Et₂Zn, CH₂I₂ | Homogeneous; highly reproducible; more reactive. | Et₂Zn is pyrophoric and requires careful handling. | The standard choice for most substrates, including as a starting point for pyrazines. |

| Nickel-Catalyzed [2] | Et₂Zn, CH₂I₂, Ni(II) salt | Drastically increased rate for electron-poor alkenes. | Requires an additional catalyst; mechanism is more complex. | Electron-deficient and challenging substrates like vinylpyrazines. |

Reaction Mechanism Diagram

Caption: Competing pathways in the cyclopropanation of pyrazines.

References

-

Simmons–Smith reaction - Wikipedia. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. [Link]

-

Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

-

The Simmons-Smith Reaction & Cyclopropanation - YouTube. [Link]

-

Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate. [Link]

-

Simmons-Smith Reaction | NROChemistry. [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

-

Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis Prof. Yashwant D. Vankar Department. [Link]

-

Nickel-Catalysed Cyclopropanation of Electron-Deficient Alkenes with Diiodomethane and Diethylzinc. [Link]

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. kcl.digimat.in [kcl.digimat.in]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

"common byproducts in the synthesis of pyrazinyl cyclopropanes"

Welcome to the technical support center for the synthesis of pyrazinyl cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of these valuable scaffolds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction to Pyrazinyl Cyclopropane Synthesis

Pyrazinyl cyclopropanes are of significant interest in medicinal chemistry due to the unique combination of the aromatic, hydrogen-bond accepting pyrazine ring and the conformationally constrained, metabolically stable cyclopropane moiety. The synthesis of these compounds typically involves the cyclopropanation of a vinylpyrazine precursor. The two most common methods for this transformation are the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation using diazo compounds. While effective, both methods can be prone to specific side reactions, leading to a range of byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Simmons-Smith Cyclopropanation of Vinylpyrazines

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] While reliable, its application to heteroaromatic systems like vinylpyrazines requires careful consideration of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction on 2-vinylpyrazine is giving a complex mixture of products with a significant portion of what appears to be a methylated pyrazine. What is happening?

A1: This is a classic side reaction when using Simmons-Smith reagents with substrates containing nucleophilic heteroatoms.[2] The zinc carbenoid intermediate is electrophilic and can methylate the nitrogen atoms of the pyrazine ring, leading to the formation of a pyrazinium salt.

-

Causality: The lone pair of electrons on the pyrazine nitrogen can attack the electrophilic methylene group of the zinc carbenoid. This is particularly problematic with prolonged reaction times or when an excess of the Simmons-Smith reagent is used.[2]

-

Troubleshooting:

-

Stoichiometry Control: Use the minimum effective amount of the Simmons-Smith reagent. A good starting point is 1.1-1.5 equivalents.

-

Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

-

Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to disfavor the methylation side reaction.

-

Q2: I'm observing significant decomposition of my starting material or product, and the reaction mixture is acidic upon workup. What is the cause?

A2: The byproduct of the Simmons-Smith reaction is zinc iodide (ZnI₂), a Lewis acid.[2] If your pyrazinyl cyclopropane or the starting vinylpyrazine is sensitive to acid, this can lead to decomposition or polymerization.

-

Causality: The Lewis acidic ZnI₂ can coordinate to the nitrogen atoms of the pyrazine ring, activating it towards unwanted reactions or promoting degradation pathways.

-

Troubleshooting:

-